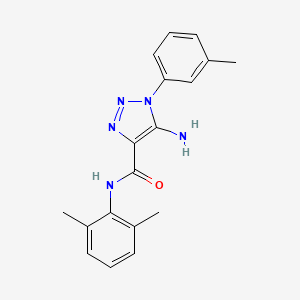![molecular formula C16H24N6O3 B4727545 3-tert-butyl-1-(2-methoxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4727545.png)
3-tert-butyl-1-(2-methoxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Vue d'ensemble
Description
The compound belongs to a class of chemicals that are structurally related to purine derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The structural motif of the compound suggests potential pharmacological relevance, prompting a detailed analysis of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves stereoselective synthesis methods, allowing for the generation of enantiomers with specific configurations (E. Żesławska, A. Jakubowska, & W. Nitek, 2017). These methods are crucial for exploring the chemical space of purine derivatives, enabling the development of compounds with targeted properties.
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structures of purine derivatives, revealing the conformational preferences and intermolecular interactions that dictate their stability and reactivity (Jorge Trilleras, Silvia Cruz, J. Cobo, J. N. Low, & C. Glidewell, 2008). Understanding these structural features is essential for rational drug design and the synthesis of novel compounds with desired biological activities.
Chemical Reactions and Properties
Chemical modifications, such as alkylation, play a significant role in altering the pharmacological properties of purine derivatives. For example, the alkylation of certain purine diones can lead to derivatives with unique properties, highlighting the versatility of chemical transformations in the development of new compounds (L. Mironovich, S. M. Ivanov, & E. D. Daeva, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are critical for the formulation and application of these compounds. Detailed structural analysis provides insights into how different substituents and molecular conformations affect these physical properties, guiding the optimization process for better pharmacokinetic profiles.
Chemical Properties Analysis
The reactivity of purine derivatives towards various chemical reactions, including condensation and substitution, is influenced by their chemical structure. Studies focusing on the reactivity patterns of these compounds can reveal new pathways for the synthesis of derivatives with enhanced biological activities or specific receptor affinities (A. Kravchenko, S. V. Vasilevskii, G. Gazieva, & Y. Nelyubina, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butyl-1-(2-methoxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-16(2,3)10-9-21-11-12(19(4)15(24)20(5)13(11)23)17-14(21)22(18-10)7-8-25-6/h7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGNPFGQPYYEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenyl)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4727463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4727464.png)
![methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4727473.png)
![3,4,5-triethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4727484.png)
![methyl ({[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4727497.png)
![6-methyl-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4727502.png)
![methyl [5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4727507.png)

![ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B4727530.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4727532.png)
![6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B4727537.png)
![N-(4-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4727543.png)

